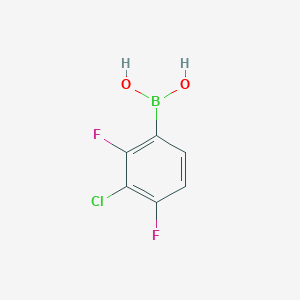
3-氯-2,4-二氟苯硼酸
描述
Synthesis Analysis
3-Chloro-2,4-difluorophenylboronic acid can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions. A practical synthesis approach involves starting from 2,4-difluoro-3-chlororobenzoic acid, followed by steps such as nitration, esterification, and reduction, leading to an overall yield of around 70% (Zhang et al., 2020). This method is noted for its improved yield and controllable reaction conditions.
Molecular Structure Analysis
The molecular structure of 3-Chloro-2,4-difluorophenylboronic acid has been investigated through various spectroscopic techniques. Analysis typically involves infrared and Raman spectroscopy, which help in understanding the vibrational modes of the molecule (Kurt et al., 2009). These studies provide insights into the conformations and stability of the molecule.
科学研究应用
铃木-宫浦交叉偶联反应
硼酸,包括3-氯-2,4-二氟苯硼酸,广泛应用于铃木-宫浦交叉偶联反应 . 这种反应是一种钯催化的交叉偶联反应,用于形成碳-碳键。
联芳基衍生物的合成
3,4-二氟苯硼酸,一种类似的化合物,可用于通过铃木交叉偶联反应与芳基和杂芳基卤化物制备氟化联芳基衍生物 .
铑催化的不对称加成反应
类似化合物的另一个应用是在铑催化的不对称加成反应中 . 这种类型的反应用于创建手性分子,手性分子在化学的许多领域都很重要,包括制药。
钯催化的氧化交叉偶联反应
类似于3-氯-4-氟苯硼酸的化合物可用于钯催化的氧化交叉偶联反应 . 该反应用于形成碳-碳键,类似于铃木-宫浦反应。
氟二芳基甲醇的合成
3-氯-4-氟苯硼酸可用于通过与芳基醛使用镍催化剂反应合成氟二芳基甲醇 .
端基封端
2,4-二氟苯硼酸,一种类似的化合物,可用于端基封端 . 该过程用于聚合物化学中控制所得聚合物的性能。
作用机制
Target of Action
The primary target of 3-Chloro-2,4-difluorophenylboronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a boron reagent used in Suzuki-Miyaura cross-coupling reactions , a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by 3-Chloro-2,4-difluorophenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action can lead to the formation of fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .
Pharmacokinetics
It’s known that the compound is a solid at room temperature . It’s also important to note that the compound’s bioavailability, distribution, metabolism, and excretion would be influenced by its chemical properties and the specific conditions under which it is used.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . For example, it can lead to the formation of fluorinated biaryl derivatives .
Action Environment
The action of 3-Chloro-2,4-difluorophenylboronic acid is influenced by environmental factors such as temperature and the presence of other reactants . The compound is typically used under mild and functional group tolerant reaction conditions . It’s also important to note that the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
安全和危害
3-Chloro-2,4-difluorophenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
属性
IUPAC Name |
(3-chloro-2,4-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZRHYMTLJNUTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394971 | |
| Record name | 3-Chloro-2,4-difluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1310384-18-9 | |
| Record name | B-(3-Chloro-2,4-difluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2,4-difluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



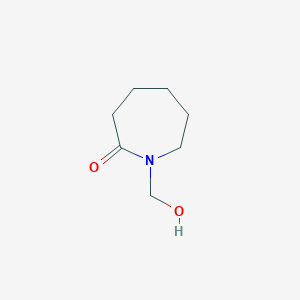

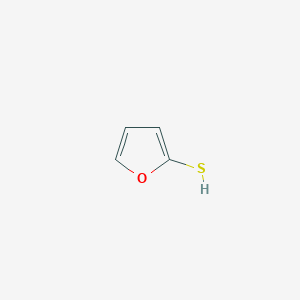

![(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B88542.png)
![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)
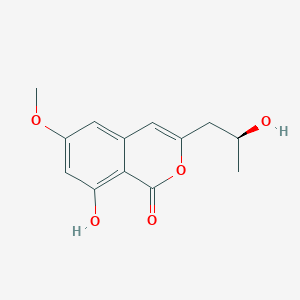
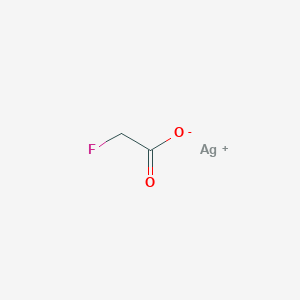

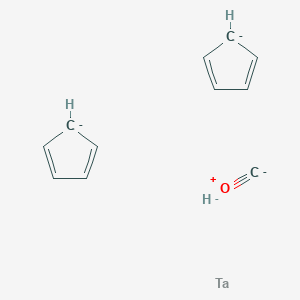


![2-Hydrazinylnaphtho[2,1-d][1,3]thiazole](/img/structure/B88570.png)
